molecular formula C18H33N B14022808 N-octyladamantan-1-amine CAS No. 33211-90-4

N-octyladamantan-1-amine

Cat. No.: B14022808
CAS No.: 33211-90-4
M. Wt: 263.5 g/mol
InChI Key: FZAIZZSFCIYGIL-UHFFFAOYSA-N
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Description

N-octyladamantan-1-amine is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-octyladamantan-1-amine typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantane with octylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or toluene. The process may also involve the use of reducing agents to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-octyladamantan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-alkylated derivatives, oxides, hydroxylamines, and various substituted adamantane compounds .

Scientific Research Applications

N-octyladamantan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-octyladamantan-1-amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. In medicinal applications, this compound derivatives may inhibit viral replication or induce apoptosis in cancer cells by targeting specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-octyladamantan-1-amine stands out due to its unique combination of the adamantane core and the octyl group. This structure imparts enhanced lipophilicity, stability, and potential for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

33211-90-4

Molecular Formula

C18H33N

Molecular Weight

263.5 g/mol

IUPAC Name

N-octyladamantan-1-amine

InChI

InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-19-18-12-15-9-16(13-18)11-17(10-15)14-18/h15-17,19H,2-14H2,1H3

InChI Key

FZAIZZSFCIYGIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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